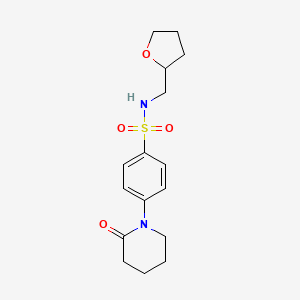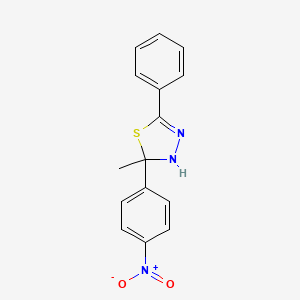![molecular formula C19H20BrN3O4 B5081140 2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5081140.png)
2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenoxy group, a nitrophenyl piperazine moiety, and an ethanone linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the bromination of 4-methylphenol to form 2-bromo-4-methylphenol. This intermediate is then reacted with 2-chloroethanone under basic conditions to yield 2-(2-bromo-4-methylphenoxy)ethanone. The final step involves the nucleophilic substitution of the ethanone derivative with 4-(4-nitrophenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group on the piperazine moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated phenoxy group and nitrophenyl piperazine moiety are likely involved in these interactions, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)-3-pyridinecarboxylate
- 2-(2-Bromo-4-methylphenoxy)-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone
Uniqueness
2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is unique due to the presence of both a brominated phenoxy group and a nitrophenyl piperazine moiety, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4/c1-14-2-7-18(17(20)12-14)27-13-19(24)22-10-8-21(9-11-22)15-3-5-16(6-4-15)23(25)26/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAIPURVIUHNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B5081058.png)
![Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5081060.png)
![3-(4-methoxyphenyl)-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5081065.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide](/img/structure/B5081071.png)
![Phenanthro[9,10-b]quinoxalin-11-yl(piperidin-1-yl)methanone](/img/structure/B5081085.png)

![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5081097.png)

![N-methyl-1-(5-methyl-2-furyl)-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5081110.png)
![ethyl 4-cyano-3-methyl-5-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5081117.png)
![4-methyl-3-[methyl(propyl)sulfamoyl]-N-(1,2-oxazol-3-yl)benzamide](/img/structure/B5081125.png)
![ethyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5081132.png)
amino]benzamide](/img/structure/B5081143.png)
![3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one](/img/structure/B5081151.png)
